molecular formula C14H15NO2 B1601886 3-methoxy-N-(4-methoxyphenyl)aniline CAS No. 3661-49-2

3-methoxy-N-(4-methoxyphenyl)aniline

Cat. No.: B1601886
CAS No.: 3661-49-2
M. Wt: 229.27 g/mol
InChI Key: WETFGWQHUYDJDK-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4-methoxyphenyl)aniline is an organic compound with the molecular formula C14H15NO2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-methoxyphenyl group and a methoxy group at the 3-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-N-(4-methoxyphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

3-methoxy-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-8-6-11(7-9-13)15-12-4-3-5-14(10-12)17-2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETFGWQHUYDJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577223
Record name 3-Methoxy-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3661-49-2
Record name 3-Methoxy-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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